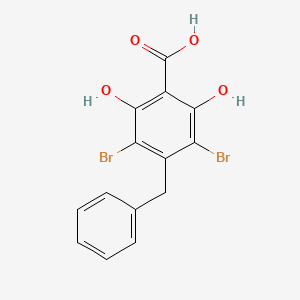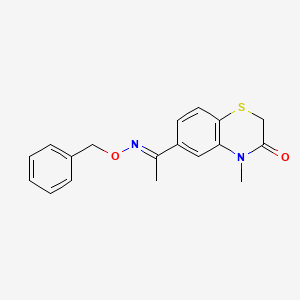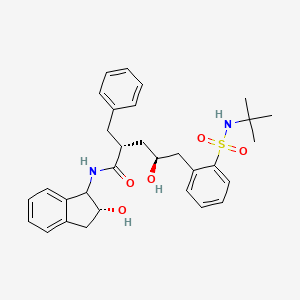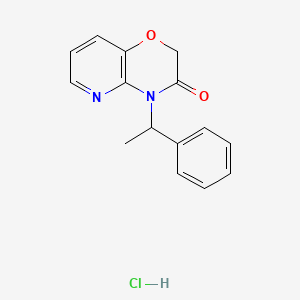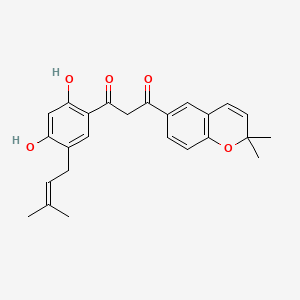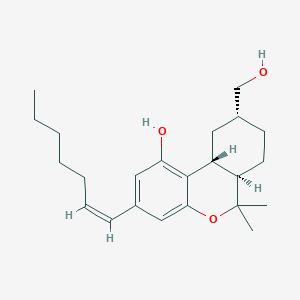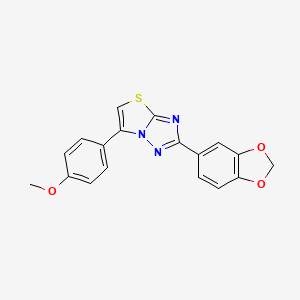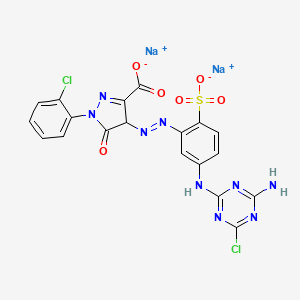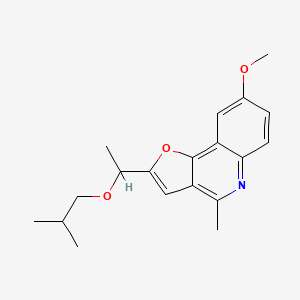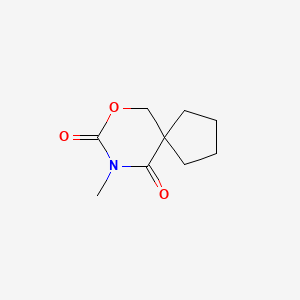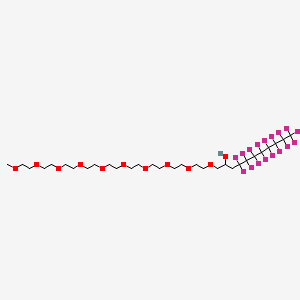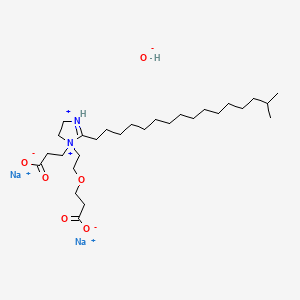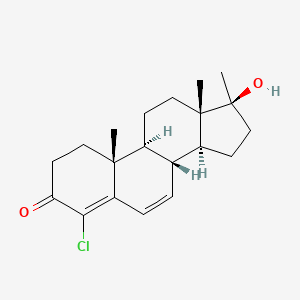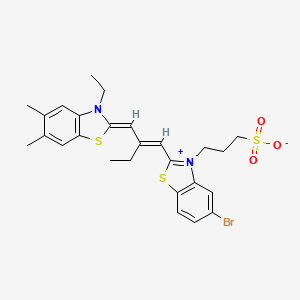
2-(2-((5-Bromo-3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5,6-dimethylbenzothiazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 254-732-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
The preparation of EINECS 254-732-2 involves several synthetic routes and reaction conditions. One common method is the direct combination of elements at elevated temperatures, which is a straightforward approach for synthesizing metal chalcogenides . Industrial production methods often involve chemical precipitation and co-precipitation processes, which include steps like chemical reaction, nucleation, and crystal growth . These methods are cost-effective and yield high-quality products with fine grains.
Analyse Chemischer Reaktionen
EINECS 254-732-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield elemental forms of the compound .
Wissenschaftliche Forschungsanwendungen
EINECS 254-732-2 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and interactions. In medicine, it could be explored for its potential therapeutic properties. Industrial applications include its use in manufacturing processes and as a component in various products .
Wirkmechanismus
The mechanism of action of EINECS 254-732-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
EINECS 254-732-2 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide . What sets EINECS 254-732-2 apart is its unique chemical structure and properties, which make it suitable for specific applications that other compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
39981-04-9 |
|---|---|
Molekularformel |
C26H29BrN2O3S3 |
Molekulargewicht |
593.6 g/mol |
IUPAC-Name |
3-[5-bromo-2-[(E)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H29BrN2O3S3/c1-5-19(14-25-28(6-2)21-12-17(3)18(4)13-24(21)34-25)15-26-29(10-7-11-35(30,31)32)22-16-20(27)8-9-23(22)33-26/h8-9,12-16H,5-7,10-11H2,1-4H3 |
InChI-Schlüssel |
SIWBZPYXOLAGLL-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Br)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=C(C(=C4)C)C)CC |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Br)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=C(C(=C4)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


